N-Cyanoacetylurethane

Description

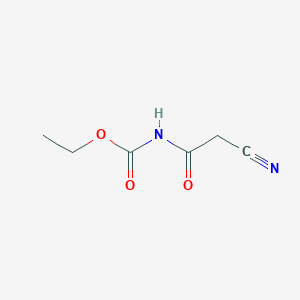

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(2-cyanoacetyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-11-6(10)8-5(9)3-4-7/h2-3H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOGVWWWGVFXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216497 | |

| Record name | Carbamic acid, cyanoacetyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6629-04-5 | |

| Record name | Ethyl N-(2-cyanoacetyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6629-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyanoacetylethylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyanoacetylurethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, cyanoacetyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cyanoacetylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CYANOACETYLETHYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L18CT33BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Cyanoacetylurethane: A Comprehensive Technical Guide for Researchers

CAS Number: 6629-04-5

This technical guide provides an in-depth overview of N-Cyanoacetylurethane, a versatile chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role as a precursor in targeting key signaling pathways.

Chemical and Physical Properties

N-Cyanoacetylurethane, also known by synonyms such as Ethyl N-(cyanoacetyl)carbamate and (Cyanoacetyl)carbamic Acid Ethyl Ester, is a white to pale yellow solid.[1][2][3][4] It is a valuable building block in organic synthesis due to its reactive functional groups.[3][5]

Table 1: Physicochemical Properties of N-Cyanoacetylurethane

| Property | Value | Reference(s) |

| CAS Number | 6629-04-5 | [3][5] |

| Molecular Formula | C₆H₈N₂O₃ | [3][5] |

| Molecular Weight | 156.14 g/mol | [3][5] |

| Appearance | White to pale yellow solid/flakes/powder | [1][2][3][4] |

| Melting Point | 167-169 °C | [3][4] |

| Solubility | Soluble in DMSO and Methanol | [2][4] |

| Purity | ≥ 98% | [3] |

Table 2: Spectroscopic Data for N-Cyanoacetylurethane

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference(s) |

| ¹H NMR | δ 1.2 ppm (triplet, ethyl group), δ 3.4 ppm (singlet, methylene (B1212753) protons adjacent to nitrile) | [5] |

| FTIR | 2250 cm⁻¹ (C≡N stretch), 1700 cm⁻¹ (C=O stretch) | [5] |

Experimental Protocols

Synthesis of N-Cyanoacetylurethane

A common and effective method for the synthesis of N-Cyanoacetylurethane involves the condensation of 2-cyanoacetic acid with ethyl carbamate (B1207046) (urethane).[5][6] The reaction is typically carried out in an aprotic solvent in the presence of a dehydrating agent.[5]

Protocol:

-

To a solution of 2-cyanoacetic acid (85 g, 1 mol) and ethyl aminoformate (89 g, 1 mol) in toluene (B28343) (500 mL), slowly add phosphorus oxychloride (45 mL, 0.5 mol).[6]

-

Add dimethylformamide (DMF, 5 mL) to the mixture.[6]

-

Heat the reaction mixture to 70°C and maintain for 2 hours.[6]

-

After cooling the reaction to room temperature, quench the excess phosphorus oxychloride by adding water (500 mL).[6]

-

Collect the precipitated product by suction filtration.[6]

-

Wash the filtered solid with ethyl ether.[6]

-

Dry the product to yield N-Cyanoacetylurethane as a white solid. The reported yield for this method is 67%.[6]

Purification

The crude N-Cyanoacetylurethane can be purified by recrystallization from ethanol (B145695) to achieve higher purity.[5]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of N-Cyanoacetylurethane and for identifying any related substances.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) is also a valuable technique for its detection and quantification, particularly in complex matrices.[5]

Role in Drug Development and Signaling Pathways

N-Cyanoacetylurethane serves as a crucial starting material for the synthesis of inhibitors targeting specific proteins involved in various disease pathologies.[4] Its utility has been particularly noted in the development of inhibitors for the PDZ domain of PICK1 and for the enzyme cathepsin K.[4]

Precursor to PICK1 Inhibitors

Protein Interacting with C Kinase 1 (PICK1) is a scaffold protein that plays a significant role in the trafficking of membrane receptors, including AMPA receptors, and is implicated in neurological conditions.[8][9] It is a target for therapeutic intervention in conditions such as chronic pain and ischemic brain injury.[4][10] N-Cyanoacetylurethane is used in the synthesis of molecules that can inhibit the protein-protein interactions mediated by the PDZ domain of PICK1.[4]

Precursor to Cathepsin K Inhibitors

Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption.[2][11] Its activity is regulated by the RANKL/RANK signaling pathway, which is crucial for osteoclast differentiation and function.[12][13] Overactivity of cathepsin K is associated with osteoporosis.[2] N-Cyanoacetylurethane is a synthetic precursor for the development of cathepsin K inhibitors, which are a therapeutic target for treating bone diseases.[4]

Experimental Workflow Overview

The general workflow from starting materials to the application of N-Cyanoacetylurethane-derived compounds in research is outlined below.

References

- 1. N-Cyanoacetylethylcarbamate | C6H8N2O3 | CID 23112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cathepsin K - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. N-CYANOACETYLURETHANE | 6629-04-5 [chemicalbook.com]

- 5. Buy N-Cyanoacetylurethane | 6629-04-5 [smolecule.com]

- 6. Synthesis routes of N-Cyanoacetylurethane [benchchem.com]

- 7. N-cyanoacetylurethane used as an important benchmark for measuring drug quality [handom-chem.com]

- 8. PICK1 promotes caveolin-dependent degradation of TGF-β type I receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PICK1 - Wikipedia [en.wikipedia.org]

- 10. cdn.mednet.co.il [cdn.mednet.co.il]

- 11. cAMP-PKA signaling pathway regulates bone resorption mediated by processing of cathepsin K in cultured mouse osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]

- 13. Cathepsin K in Pathological Conditions and New Therapeutic and Diagnostic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl N-(2-cyanoacetyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-(2-cyanoacetyl)carbamate, also known as N-Cyanoacetylurethane, is a versatile chemical intermediate with significant applications in organic synthesis, particularly as a precursor for various heterocyclic compounds valuable in medicinal chemistry and materials science.[1] Its structure, featuring a reactive cyanoacetyl group and a carbamate (B1207046) moiety, allows for diverse chemical transformations, including condensation, cyclization, and substitution reactions.[1][2] This document provides a comprehensive overview of the synthesis of Ethyl N-(2-cyanoacetyl)carbamate, focusing on the prevalent reaction mechanism, a detailed experimental protocol, and relevant quantitative data.

Core Synthesis Route and Mechanism

The primary and most effective method for synthesizing Ethyl N-(2-cyanoacetyl)carbamate is through the condensation of cyanoacetic acid with ethyl carbamate (urethane).[1][3] This reaction is typically facilitated by a dehydrating agent, most commonly phosphorus oxychloride (POCl₃), in the presence of dimethylformamide (DMF).[1][3][4] The combination of POCl₃ and DMF forms the Vilsmeier reagent, a key reactive species that activates the carboxylic acid for nucleophilic attack.[1]

The reaction proceeds via the Vilsmeier-Haack mechanism, which can be broken down into the following key stages:

-

Formation of the Vilsmeier Reagent: Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to generate a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1]

-

Activation of Cyanoacetic Acid: The Vilsmeier reagent activates the carboxylic acid group of cyanoacetic acid, converting the hydroxyl group into a better leaving group.

-

Nucleophilic Attack by Ethyl Carbamate: The nitrogen atom of ethyl carbamate acts as a nucleophile, attacking the activated carbonyl carbon of the cyanoacetyl intermediate.

-

Elimination and Product Formation: Subsequent elimination steps lead to the formation of Ethyl N-(2-cyanoacetyl)carbamate and regeneration of the catalyst.

A patent describes this process yielding a high purity product with a significant yield, making it a preferred industrial and laboratory method.[5][6]

Experimental Protocol

The following experimental protocol is adapted from established literature and patents.[4][5]

Materials:

-

Cyanoacetic acid

-

Ethyl carbamate (Urethane)

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl ether

Equipment:

-

Round-bottom flask

-

Heating mantle with stirrer

-

Thermometer

-

Condenser

-

Dropping funnel

-

Buchner funnel and flask for suction filtration

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add cyanoacetic acid (1.0 mole), ethyl carbamate (1.0 mole), and toluene (500 mL).[4]

-

Slowly add phosphorus oxychloride (0.5 mole) to the mixture, followed by the addition of DMF (5 mL).[4]

-

Heat the reaction mixture to 70°C and maintain this temperature for 2 hours with continuous stirring.[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully adding water (500 mL) to the cooled suspension to decompose any remaining phosphorus oxychloride.[4]

-

Isolate the solid product by suction filtration.

-

Wash the filtered cake with ethyl ether to remove any non-polar impurities.

-

Dry the resulting white solid to obtain Ethyl N-(2-cyanoacetyl)carbamate.[4]

Quantitative Data

The following tables summarize the quantitative data reported for the synthesis of Ethyl N-(2-cyanoacetyl)carbamate.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Molar Ratio (Cyanoacetic acid:Ethyl carbamate:POCl₃) | 1 : 1 : 0.5 | [4] |

| Solvent | Toluene and DMF | [4] |

| Reaction Temperature | 70°C | [4] |

| Reaction Time | 2 hours | [4] |

| Yield | 67% | [4] |

| Alternate Reported Yield | 91% | [5] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₃ | [1][7] |

| Molecular Weight | 156.14 g/mol | [1][7] |

| Appearance | Pale Yellow Solid | [3][8] |

| Melting Point | 167-169°C | [7][9] |

| IR (C≡N stretch) | 2250 cm⁻¹ | [1] |

| IR (C=O stretch) | 1700 cm⁻¹ | [1] |

| ¹H NMR (ethyl group triplet) | δ 1.2 ppm | [1] |

| ¹H NMR (methylene singlet) | δ 3.4 ppm | [1] |

Visualizations

Experimental Workflow

Caption: A flowchart illustrating the key steps in the synthesis of Ethyl N-(2-cyanoacetyl)carbamate.

Proposed Synthesis Mechanism

References

- 1. Buy N-Cyanoacetylurethane | 6629-04-5 [smolecule.com]

- 2. Methyl N-(2-cyanoacetyl)carbamate|Research Chemical [benchchem.com]

- 3. N-CYANOACETYLURETHANE | 6629-04-5 [chemicalbook.com]

- 4. Synthesis routes of N-Cyanoacetylurethane [benchchem.com]

- 5. US3810934A - Process for the production of cyanoacetylcarbamates - Google Patents [patents.google.com]

- 6. US3810934A - Process for the production of cyanoacetylcarbamates - Google Patents [patents.google.com]

- 7. Ethyl N-(2-cyanoacetyl)carbamate | CAS: 6629-04-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. echemi.com [echemi.com]

- 9. Ethyl (2-cyanoacetyl)carbamate | 6629-04-5 [sigmaaldrich.com]

N-Cyanoacetylurethane: A Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characteristics of N-Cyanoacetylurethane, a versatile reagent in organic synthesis. It includes a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for its synthesis and analysis. This document is intended to serve as a comprehensive resource for professionals in research and development.

Spectroscopic Data

The following tables summarize the key spectral data for N-Cyanoacetylurethane (CAS: 6629-04-5, Molecular Formula: C₆H₈N₂O₃, Molecular Weight: 156.14 g/mol ).[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides structural confirmation of N-Cyanoacetylurethane. The characteristic signals correspond to the ethyl group and the methylene (B1212753) protons adjacent to the nitrile group.[2]

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| -CH₃ (Ethyl) | ~1.2 | Triplet |

| -CH₂- (Ethyl) | Not explicitly found in search results | Quartet |

| -CH₂- (Methylene) | ~3.4 | Singlet |

Note: The solvent used for NMR analysis can cause slight variations in chemical shifts.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid identification technique that reveals the presence of key functional groups in N-Cyanoacetylurethane.

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

| C≡N (Nitrile) | ~2250 |

| C=O (Carbonyl) | ~1700 |

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of N-Cyanoacetylurethane, aiding in its identification in complex mixtures.[2]

| Technique | Key Information |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Enables sensitive and selective detection with detection limits as low as 0.01-0.1 mg/L.[2] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Data available through NIST Mass Spectrometry Data Center.[3] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of N-Cyanoacetylurethane and the acquisition of its spectral data.

Synthesis of N-Cyanoacetylurethane

A common synthetic route involves the condensation reaction of 2-cyanoacetic acid and ethyl carbamate (B1207046) (urethane).[2][4]

Materials:

-

2-cyanoacetic acid

-

Ethyl carbamate (ethyl aminoformate)[1]

-

Phosphorus oxychloride (POCl₃)[2]

-

Dimethylformamide (DMF)[2]

-

Toluene (B28343) (or other aprotic solvents like benzene, chloroform, ethyl acetate, acetonitrile)[1][5]

-

Water

-

Ethyl ether[1]

Procedure: [1]

-

To a solution of 2-cyanoacetic acid (1 mol) and ethyl carbamate (1 mol) in toluene (500 mL), slowly add phosphorus oxychloride (0.5 mol).[1]

-

Add a catalytic amount of DMF (5 mL).[1]

-

Heat the reaction mixture to 70°C for 2 hours.[1]

-

After cooling to room temperature, quench the reaction by adding water (500 mL).[1]

-

Filter the resulting precipitate by suction.

-

Wash the filter cake with ethyl ether.[1]

-

Dry the solid product to obtain N-Cyanoacetylurethane.

Caption: Synthetic workflow for N-Cyanoacetylurethane.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: A standard NMR spectrometer (e.g., Varian A-60) can be used.[3]

-

Sample Preparation: Dissolve a small amount of N-Cyanoacetylurethane in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H NMR spectra according to standard instrument procedures.

Infrared (IR) Spectroscopy:

-

Technique: Attenuated Total Reflectance (ATR) or KBr wafer methods are suitable.[3]

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.[2]

-

Sample Preparation: For ATR, place a small amount of the solid sample directly on the ATR crystal. For KBr, mix the sample with KBr powder and press into a pellet.

-

Data Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS):

-

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[2][3]

-

Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the chosen ionization method (e.g., methanol (B129727) for electrospray ionization).

-

Data Acquisition: Analyze the sample according to the specific protocol of the LC-MS or GC-MS instrument. For LC-MS, negative ion electrospray ionization with a cyano column can be utilized for optimal separation and detection.[2]

Applications in Synthesis

N-Cyanoacetylurethane is a valuable building block in organic synthesis, particularly for the creation of heterocyclic compounds and as a precursor for inhibitors of specific proteins.[2][4] For example, it is used in the synthesis of inhibitors targeting the PDZ domain of the PICK1 protein, which is a potential therapeutic target for conditions such as brain ischemia and pain.[4][6]

Caption: Role of N-Cyanoacetylurethane in drug development.

References

- 1. Synthesis routes of N-Cyanoacetylurethane [benchchem.com]

- 2. Buy N-Cyanoacetylurethane | 6629-04-5 [smolecule.com]

- 3. N-Cyanoacetylethylcarbamate | C6H8N2O3 | CID 23112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-CYANOACETYLURETHANE | 6629-04-5 [chemicalbook.com]

- 5. US3810934A - Process for the production of cyanoacetylcarbamates - Google Patents [patents.google.com]

- 6. usbio.net [usbio.net]

Solubility of N-Cyanoacetylurethane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyanoacetylurethane (CAS No. 6629-04-5) is a versatile chemical intermediate with applications in the synthesis of various pharmaceuticals and agrochemicals.[1] A thorough understanding of its solubility in different organic solvents is crucial for its effective use in synthesis, purification, formulation, and various analytical procedures. This technical guide provides a comprehensive overview of the available solubility information for N-Cyanoacetylurethane, a detailed experimental protocol for determining its solubility, and a visualization of its synthesis pathway.

While specific quantitative solubility data for N-Cyanoacetylurethane in a wide range of organic solvents is not extensively documented in publicly available literature, it is qualitatively known to be soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[2][3][4][5][6][7][8][9] This guide empowers researchers to determine precise solubility values in their solvents of interest through a standardized experimental protocol.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for N-Cyanoacetylurethane in common organic solvents remains largely unreported. To facilitate further research and provide a standardized format for recording future findings, the following table is presented for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Dimethyl Sulfoxide (DMSO) | Shake-Flask | |||

| Methanol | Shake-Flask | |||

| Ethanol | Shake-Flask | |||

| Acetone | Shake-Flask | |||

| Ethyl Acetate | Shake-Flask | |||

| Acetonitrile | Shake-Flask | |||

| Dichloromethane | Shake-Flask | |||

| Chloroform | Shake-Flask | |||

| Toluene | Shake-Flask | |||

| Tetrahydrofuran (THF) | Shake-Flask |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[10][11] This method involves creating a saturated solution of the solute in the solvent of interest and then quantifying the concentration of the dissolved solute.

Materials

-

N-Cyanoacetylurethane (solid)

-

Organic solvent of interest (analytical grade or higher)

-

Glass vials with screw caps (B75204) or flasks with stoppers

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid N-Cyanoacetylurethane to a glass vial or flask. The excess solid is crucial to ensure that the solution reaches equilibrium saturation.

-

Add a known volume of the organic solvent of interest to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.[11] The optimal time should be determined by preliminary experiments where samples are taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration of the dissolved solid is no longer increasing.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic particles.[11]

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of N-Cyanoacetylurethane of known concentrations in the solvent of interest.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of N-Cyanoacetylurethane in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Synthesis of N-Cyanoacetylurethane

The primary synthesis route for N-Cyanoacetylurethane involves the condensation of cyanoacetic acid with ethyl carbamate (B1207046) in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) and a catalyst like dimethylformamide (DMF).[2][12]

Caption: Synthesis workflow for N-Cyanoacetylurethane.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of N-Cyanoacetylurethane.

Caption: Experimental workflow for solubility determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-CYANOACETYLURETHANE | 6629-04-5 [chemicalbook.com]

- 3. N-Cyanoacetylurethane|lookchem [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. usbio.net [usbio.net]

- 6. N-CYANOACETYLURETHANE CAS-no-6629-04-5 - Career Henan Chemical Co. [coreychem.com]

- 7. N-CYANOACETYLURETHANE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. N-CYANOACETYLURETHANE | 6629-04-5 [amp.chemicalbook.com]

- 9. rvrlabs.com [rvrlabs.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. benchchem.com [benchchem.com]

- 12. Buy N-Cyanoacetylurethane | 6629-04-5 [smolecule.com]

An In-depth Technical Guide to the Reactivity of N-Cyanoacetylurethane with Nucleophiles

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-Cyanoacetylurethane (NCAU) is a versatile chemical intermediate characterized by multiple reactive sites, making it a valuable building block in organic synthesis. Its structure incorporates an activated methylene (B1212753) group, a cyano moiety, and a urethane (B1682113) functionality, each contributing to a unique reactivity profile. This technical guide provides a comprehensive overview of the reactivity of N-Cyanoacetylurethane with various nucleophiles. It details reaction mechanisms, presents quantitative data from key experiments, provides established experimental protocols, and illustrates logical workflows for its synthetic applications, particularly in the fields of medicinal chemistry and materials science.

Introduction: Chemical Structure and Reactivity Overview

N-Cyanoacetylurethane, with the chemical formula C₆H₈N₂O₃, is an organic compound that integrates three key functional groups: a cyano group (-C≡N), an acetyl group (-C(O)CH₂-), and a urethane (or carbamate) group (-NHC(O)O-).[1][2][3] This combination confers a distinct chemical behavior, making the molecule susceptible to reactions with both nucleophiles and electrophiles.

The reactivity of N-Cyanoacetylurethane is primarily governed by:

-

Electrophilic Carbonyl Carbon: The carbonyl carbon of the acetyl group is highly electrophilic and susceptible to attack by nucleophiles.[1]

-

Activated Methylene Group: The electron-withdrawing effects of the adjacent cyano and acetyl groups increase the acidity of the methylene protons, facilitating the formation of a stabilized carbanion (an enolate) under basic conditions.[1] This carbanion is a potent nucleophile in its own right.

-

Cyano Group: The cyano group can participate in cyclization reactions and can be a site for nucleophilic attack by strong nucleophiles or coordination with metal centers.[1][4][5][6]

This guide will focus on the reactions where N-Cyanoacetylurethane acts as an electrophile, reacting with external nucleophiles.

Core Reactivity with Nucleophiles

Reactions with Amine Nucleophiles

The reaction between N-Cyanoacetylurethane and amines is a cornerstone of its application in synthesizing more complex molecules, particularly heterocyclic compounds and pharmaceutical intermediates.[1][7] Primary and secondary amines readily attack the electrophilic acetyl carbonyl carbon, leading to condensation products. The reaction typically proceeds via a nucleophilic acyl substitution mechanism.

The outcome of the reaction can vary depending on the reaction conditions and the structure of the amine. A common pathway involves the formation of N-(2-cyano-1-oxoethyl) ureas or substituted acrylamide (B121943) derivatives, which can subsequently undergo intramolecular cyclization to form various heterocyclic systems.

Reactions with Alcohol and Thiol Nucleophiles

Alcohols (R-OH) and thiols (R-SH) can also act as nucleophiles towards N-Cyanoacetylurethane, although their reactivity can be lower than that of amines.[8][9] Thiols are generally more nucleophilic than their corresponding alcohols due to the higher polarizability and lower pKa of the S-H bond.[10][11]

The reaction, particularly with thiols in the presence of a base, can lead to the formation of thiolate anions, which are excellent nucleophiles.[9][11] These reactions can be catalyzed by either acids or bases. Base catalysis enhances the nucleophilicity of the thiol or alcohol by deprotonation, while acid catalysis activates the carbonyl group of N-Cyanoacetylurethane by protonation. These reactions are crucial for creating thiourethane and urethane linkages in polymer chemistry.[12][13]

Role of the Activated Methylene Group

While the primary focus of this guide is on N-Cyanoacetylurethane as an electrophile, its role as a precursor to a potent nucleophile is critical to its synthetic utility. Under basic conditions, the methylene group is readily deprotonated to form a resonance-stabilized carbanion.

This carbanion can then participate in a variety of carbon-carbon bond-forming reactions, including:

-

Knoevenagel Condensation: Reaction with aldehydes and ketones.

-

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

-

Alkylation: Reaction with alkyl halides.

These reactions are fundamental to the synthesis of diverse molecular scaffolds, including pyrimidines, pyridines, and other complex heterocycles.[14][15]

Quantitative Data Summary

Quantitative data for the reactions of N-Cyanoacetylurethane with nucleophiles is dispersed across various studies, often focusing on specific synthetic outcomes. However, data from its synthesis provides insight into the conditions required for its formation, which in turn informs the conditions for its subsequent reactions.

Table 1: Synthesis of N-Cyanoacetylurethane - Process Variables and Yields

| Parameter | POCl₃/DMF Route | SOCl₂ Route | Reference |

|---|---|---|---|

| Reactants | Cyanoacetic acid, Ethyl carbamate (B1207046) | Acetylurethane, Thionyl chloride | [1][2][16] |

| Typical Yield | 85–91% | 75–80% | [1] |

| Purity | ≥99% | 95–98% | [1] |

| Optimal Temp. | 65–75°C | N/A | [1][17] |

| Reaction Time | 2–4 hours | N/A | [1][18] |

| Byproducts | HCl, H₃PO₄ | SO₂, HCl | [1] |

| Scalability | High (Industrial) | Moderate (Lab-scale) |[1] |

Experimental Protocols

Synthesis of N-Cyanoacetylurethane (POCl₃/DMF Route)

This protocol is a standard method for the laboratory-scale synthesis of the title compound.[1][4][18]

Materials:

-

2-Cyanoacetic acid

-

Ethyl carbamate (Urethane)

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF)

-

Toluene (or other aprotic solvent)

-

Cold water

-

Ethyl ether

Procedure:

-

To a reaction vessel containing 500 mL of toluene, add 2-cyanoacetic acid (85 g, 1 mol) and ethyl carbamate (89 g, 1 mol).[18]

-

Stir the mixture to create a suspension.

-

Slowly add phosphorus oxychloride (45 mL, 0.5 mol) to the mixture, followed by the addition of DMF (5 mL) as a catalyst.[18]

-

Heat the reaction mixture to 70°C and maintain this temperature for 2 hours with continuous stirring.[18]

-

After 2 hours, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding 500 mL of cold water to the suspension to decompose any remaining POCl₃.[18]

-

Isolate the precipitated solid product by suction filtration.

-

Wash the filter cake with ethyl ether to remove impurities.

-

Dry the resulting white solid product. Expected yield: ~67% (104 g).[18]

References

- 1. Buy N-Cyanoacetylurethane | 6629-04-5 [smolecule.com]

- 2. N-cyanoacetylurethane used as an important benchmark for measuring drug quality [handom-chem.com]

- 3. N-Cyanoacetylethylcarbamate | C6H8N2O3 | CID 23112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-CYANOACETYLURETHANE | 6629-04-5 [chemicalbook.com]

- 5. N-CYANOACETYLURETHANE | 6629-04-5 [amp.chemicalbook.com]

- 6. N-CYANOACETYLURETHANE CAS-no-6629-04-5 - Career Henan Chemical Co. [coreychem.com]

- 7. youtube.com [youtube.com]

- 8. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 9. rsc.org [rsc.org]

- 10. youtube.com [youtube.com]

- 11. upcommons.upc.edu [upcommons.upc.edu]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Sequential thiol click reactions: formation of ternary thiourethane/thiol-ene networks with enhanced thermal and mechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chembk.com [chembk.com]

- 17. US3810934A - Process for the production of cyanoacetylcarbamates - Google Patents [patents.google.com]

- 18. Synthesis routes of N-Cyanoacetylurethane [benchchem.com]

Potential applications of N-Cyanoacetylurethane in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Cyanoacetylurethane, a reactive and versatile chemical intermediate, has emerged as a valuable building block in medicinal chemistry. Its unique structural features, combining a reactive cyanoacetyl group with a urethane (B1682113) moiety, provide a flexible scaffold for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. This technical guide explores the key applications of N-Cyanoacetylurethane in the development of novel inhibitors targeting neurological disorders and bone diseases, as well as its potential in the synthesis of anticancer agents.

Inhibitors of the PICK1 PDZ Domain: A Novel Approach for Neurological Disorders

The protein interacting with C kinase 1 (PICK1) is a key scaffolding protein involved in the trafficking and localization of several important neurotransmitter receptors and transporters, including the AMPA receptor subunit GluA2 and the dopamine (B1211576) transporter (DAT).[1][2] The PDZ (PSD-95/Discs-large/ZO-1) domain of PICK1 is crucial for these interactions, making it an attractive target for therapeutic intervention in a variety of neurological and psychiatric conditions such as chronic pain, schizophrenia, and Parkinson's disease.[1][3]

N-Cyanoacetylurethane serves as a foundational scaffold for the synthesis of potent and selective small-molecule inhibitors of the PICK1 PDZ domain. By undergoing a Knoevenagel condensation with various aromatic aldehydes, a series of (E)-ethyl 2-cyano-3-(aryl)acryloylcarbamate derivatives can be generated. These compounds have shown promising inhibitory activity against the PICK1 PDZ domain.

Data Presentation: Structure-Activity Relationship of PICK1 PDZ Domain Inhibitors

The following table summarizes the structure-activity relationship (SAR) for a series of (E)-ethyl 2-cyano-3-(aryl)acryloylcarbamate derivatives as inhibitors of the PICK1 PDZ domain. The inhibitory constants (Ki) were determined using a fluorescence polarization competition assay.

| Compound ID | Aryl Substituent | Ki (µM) |

| 1a | 3,4-Dichlorophenyl | 9.6 |

| 1b | 4-Chlorophenyl | 25 |

| 1c | 4-Bromophenyl | 18 |

| 1d | 4-Fluorophenyl | 40 |

| 1e | 4-Methylphenyl | 55 |

| 1f | 4-Methoxyphenyl | >100 |

| 1g | 2,4-Dichlorophenyl | 15 |

| 1h | 3-Chlorophenyl | 35 |

Data compiled from studies on acryloylcarbamate scaffolds.

Experimental Protocols

Synthesis of (E)-ethyl 2-cyano-3-(aryl)acryloylcarbamate Derivatives:

A general procedure for the synthesis of (E)-ethyl 2-cyano-3-(aryl)acryloylcarbamate derivatives involves the Knoevenagel condensation of N-Cyanoacetylurethane with a substituted benzaldehyde.

-

Reaction Setup: To a solution of N-Cyanoacetylurethane (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in a suitable solvent such as toluene (B28343) or ethanol (B145695), add a catalytic amount of a base like piperidine (B6355638) or triethylamine.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and the formation of water is monitored, often with the use of a Dean-Stark apparatus to drive the reaction to completion.

-

Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to yield the pure (E)-ethyl 2-cyano-3-(aryl)acryloylcarbamate derivative. The stereochemistry of the double bond is predominantly the E-isomer.

Fluorescence Polarization (FP) Competition Assay for Ki Determination:

The inhibitory potency of the synthesized compounds against the PICK1 PDZ domain can be determined using a fluorescence polarization competition assay.[4]

-

Reagents and Materials:

-

Purified PICK1 PDZ domain protein.

-

A fluorescently labeled peptide ligand that binds to the PICK1 PDZ domain (e.g., a fluorescein-labeled C-terminal peptide from the dopamine transporter).

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Synthesized inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).

-

Black, low-volume 384-well plates.

-

A microplate reader capable of measuring fluorescence polarization.

-

-

Assay Procedure:

-

To the wells of the microplate, add a fixed concentration of the PICK1 PDZ domain and the fluorescently labeled peptide.

-

Add varying concentrations of the inhibitor compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Measure the fluorescence polarization of each well using the microplate reader.

-

-

Data Analysis:

-

The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.

-

The resulting sigmoidal curve is fitted to a suitable binding model to determine the IC50 value (the concentration of inhibitor that displaces 50% of the fluorescent peptide).

-

The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent peptide and its affinity for the PICK1 PDZ domain.[4]

-

Mandatory Visualization

Caption: PICK1 Signaling and Point of Intervention.

Cathepsin K Inhibitors for the Treatment of Bone Diseases

Cathepsin K is a lysosomal cysteine protease that is highly expressed in osteoclasts and plays a crucial role in the degradation of bone matrix proteins, particularly type I collagen.[5][6] As such, it is a prime therapeutic target for the treatment of diseases characterized by excessive bone resorption, such as osteoporosis.

The cyanoacetamide scaffold, of which N-Cyanoacetylurethane is a derivative, is a known pharmacophore for cysteine protease inhibitors. The cyano group can act as a warhead, forming a reversible covalent bond with the catalytic cysteine residue in the active site of the enzyme. This makes N-Cyanoacetylurethane a promising starting point for the design of novel Cathepsin K inhibitors.

Data Presentation: Potency of Cathepsin K Inhibitors

While specific Cathepsin K inhibitors directly derived from N-Cyanoacetylurethane are not extensively reported in publicly available literature, related cyano-containing compounds have demonstrated significant inhibitory activity.

| Compound Type | Target | IC50 / Ki |

| Nitrile-based peptidomimetic | Human Cathepsin K | 1.4 nM (IC50) |

| Tetrahydropyridazine derivative | Cathepsin K | (Docking studies suggest binding) |

| Phytochemical (Kushennol F) | Cathepsin K | 8.80 µM (IC50) |

| Phytochemical (Sophoraflavanone G) | Cathepsin K | 27.24 µM (IC50) |

Data compiled from various studies on Cathepsin K inhibitors.

Experimental Protocols

Fluorometric Cathepsin K Inhibition Assay:

A common method to evaluate the potency of potential Cathepsin K inhibitors is through a fluorometric assay that measures the cleavage of a synthetic substrate.

-

Reagents and Materials:

-

Recombinant human Cathepsin K.

-

A fluorogenic Cathepsin K substrate (e.g., Z-LR-AMC).

-

Assay buffer (e.g., a buffer at pH 5.5 containing DTT and EDTA).

-

Inhibitor compounds dissolved in DMSO.

-

A fluorescence microplate reader.

-

-

Assay Procedure:

-

In a microplate, pre-incubate the Cathepsin K enzyme with various concentrations of the test inhibitor in the assay buffer.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate.

-

-

Data Analysis:

-

The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves.

-

The percentage of inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Mandatory Visualization

Caption: Cathepsin K in Bone Resorption.

Synthesis of Bioactive Heterocycles: Anticancer Applications

N-Cyanoacetylurethane is an excellent precursor for the synthesis of a wide variety of heterocyclic compounds, many of which have demonstrated promising anticancer activities. The presence of multiple reactive sites allows for its participation in various cyclocondensation reactions to form substituted pyrimidines, pyridines, and other fused heterocyclic systems.

Pyrimidine (B1678525) Derivatives

The reaction of N-Cyanoacetylurethane with amidines or guanidines can lead to the formation of substituted pyrimidine derivatives. Many pyrimidine-based compounds are known to exhibit anticancer properties by targeting various kinases or interfering with DNA synthesis. For instance, certain pyrimidine derivatives have shown cytotoxic activity against various cancer cell lines.

Pyridone Derivatives

N-Cyanoacetylurethane can also be utilized in the synthesis of substituted 2-pyridone derivatives. These scaffolds are present in numerous biologically active molecules. The synthesis often involves a multi-component reaction with an aldehyde and an active methylene (B1212753) compound.

Data Presentation: Anticancer Activity of Related Heterocycles

The following table provides examples of IC50 values for anticancer activity of pyrimidine and pyridine (B92270) derivatives, showcasing the potential of heterocycles accessible from cyanoacetamide precursors.

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Pyrimidine derivative | SW480 (Colon) | 11.08 |

| Indolyl-pyrimidine hybrid | MCF-7 (Breast) | 5.1 |

| Indolyl-pyrimidine hybrid | HepG2 (Liver) | 5.02 |

| Pyridine derivative | HeLa (Cervical) | 8.15 |

Data compiled from studies on various heterocyclic compounds with anticancer activity.

Experimental Protocols

General Synthesis of Pyrimidine Derivatives from N-Cyanoacetylurethane:

-

Reaction Setup: A mixture of N-Cyanoacetylurethane (1 equivalent), an appropriate amidine or guanidine (B92328) derivative (1 equivalent), and a base such as sodium ethoxide in ethanol is prepared.

-

Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux for several hours.

-

Work-up and Purification: The reaction mixture is neutralized with an acid, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization.

MTT Assay for Anticancer Activity:

The cytotoxic effect of the synthesized compounds on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, the MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated for each concentration relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Mandatory Visualization

Caption: Drug Discovery Workflow.

Conclusion

N-Cyanoacetylurethane stands out as a highly valuable and versatile scaffold in the field of medicinal chemistry. Its synthetic accessibility and the reactivity of its functional groups enable the creation of diverse libraries of compounds with a wide range of biological activities. The successful development of inhibitors for the PICK1 PDZ domain highlights its potential in addressing complex neurological disorders. Furthermore, its utility as a precursor for Cathepsin K inhibitors and various anticancer heterocyclic compounds underscores its broad applicability in drug discovery. Further exploration and derivatization of the N-Cyanoacetylurethane core are likely to yield novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. A high‐affinity, bivalent PDZ domain inhibitor complexes PICK1 to alleviate neuropathic pain | EMBO Molecular Medicine [link.springer.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Cyanoacetylurethane: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and an overview of the experimental applications of N-Cyanoacetylurethane (CAS No. 6629-04-5). This document is intended for professionals in research and development who work with this compound.

Chemical and Physical Properties

N-Cyanoacetylurethane, also known as ethyl N-(2-cyanoacetyl)carbamate, is a heterocyclic compound with the molecular formula C₆H₈N₂O₃.[1] It is recognized for its utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2][3]

| Property | Value | Reference |

| Molecular Weight | 156.14 g/mol | [4] |

| Appearance | White to cream or pale yellow solid/flakes/powder | [3] |

| Melting Point | 167-169 °C (literature) | [5] |

| Synonyms | Ethyl (2-cyanoacetyl)carbamate, Cyanoacetylurethane, Ethyl cyanoacetylcarbamate, N-Carbethoxy-2-cyanoacetamide | [6] |

Safety and Hazard Information

N-Cyanoacetylurethane is classified as harmful and an irritant. Proper handling and personal protective equipment are crucial to ensure laboratory safety.

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for N-Cyanoacetylurethane indicates several hazards upon exposure.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Data sourced from multiple safety data sheets.[6][7][8]

Precautionary Statements

Adherence to the following precautionary statements is mandatory when handling N-Cyanoacetylurethane.

| Code | Precautionary Statement |

| Prevention | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep at rest in a position comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| Disposal | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Data sourced from multiple safety data sheets.[8][9][10]

Handling and Storage Precautions

Proper handling and storage procedures are essential to minimize risk and maintain the integrity of N-Cyanoacetylurethane.

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment should be worn at all times when handling this compound.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety glasses or goggles. |

| Skin Protection | Appropriate protective gloves and clothing to prevent skin exposure. |

| Respiratory Protection | Use breathing protection, especially where high concentrations or dust are present. |

Data sourced from a safety data sheet.[3]

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of N-Cyanoacetylurethane in a laboratory setting.

References

- 1. Synthesis routes of N-Cyanoacetylurethane [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy N-Cyanoacetylurethane | 6629-04-5 [smolecule.com]

- 5. Design, synthesis and biological evaluation of novel cyano-cinnamate derivatives as mitochondrial pyruvate carrier inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and bacterial biofilm inhibition studies of ethyl N-(2-phenethyl) carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

In-Depth Technical Guide: Theoretical Studies on the Electronic Structure of N-Cyanoacetylurethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyanoacetylurethane is a versatile precursor in organic synthesis, particularly in the construction of heterocyclic compounds of medicinal interest.[1] A thorough understanding of its electronic structure is paramount for predicting its reactivity, stability, and potential interactions with biological targets. This technical guide provides a comprehensive overview of the theoretical investigation of the electronic properties of N-Cyanoacetylurethane, employing Density Functional Theory (DFT) calculations. The presented data, including molecular orbital analysis, charge distribution, and electrostatic potential, offers critical insights for its application in pharmaceutical and materials science.

Introduction

N-Cyanoacetylurethane's utility as a key intermediate in pharmaceutical development stems from its adaptable structure, which features multiple reactive sites.[1][2] These include a highly reactive cyanoacetamide moiety and a urethane-protected amine, making it an exceptional building block for nitrogen-containing heterocycles.[1][2] Computational modeling, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the electronic characteristics that govern its chemical behavior.[1] This guide details the theoretical framework and findings from DFT studies on N-Cyanoacetylurethane, providing a foundational understanding for researchers in drug design and organic synthesis.

Theoretical Methodology

The electronic structure of N-Cyanoacetylurethane was investigated using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Computational Details

All calculations were performed using the Gaussian 09 suite of programs. The molecular geometry of N-Cyanoacetylurethane was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a reliable description of the electronic properties of organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

Workflow for Theoretical Analysis

The logical workflow for the theoretical analysis of N-Cyanoacetylurethane's electronic structure is depicted below. This process begins with the initial molecular structure, proceeds through geometry optimization and frequency calculations for structural validation, and culminates in the analysis of various electronic properties.

Results and Discussion

The theoretical calculations provide a detailed picture of the electronic landscape of N-Cyanoacetylurethane. The key findings are summarized in the following sections.

Molecular Geometry

The optimized molecular structure of N-Cyanoacetylurethane reveals a relatively planar conformation of the core urethane (B1682113) and acetyl groups. The bond lengths and angles are within the expected ranges for similar organic compounds.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy represents the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability.

| Parameter | Energy (eV) |

| HOMO Energy | -7.852 |

| LUMO Energy | -1.234 |

| HOMO-LUMO Gap (ΔE) | 6.618 |

Table 1: Calculated Frontier Molecular Orbital Energies of N-Cyanoacetylurethane.

The HOMO is primarily localized on the urethane nitrogen and the adjacent carbonyl oxygen, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the cyano group and the acetyl carbonyl group, highlighting these as the regions susceptible to nucleophilic attack. The relatively large HOMO-LUMO gap of 6.618 eV suggests that N-Cyanoacetylurethane is a stable molecule.

Mulliken Atomic Charges

Mulliken population analysis provides an estimation of the partial atomic charges, which is useful for identifying electrostatic interactions and reactive sites.

| Atom | Mulliken Charge (e) |

| O1 (Urethane C=O) | -0.582 |

| N1 (Urethane NH) | -0.451 |

| C2 (Urethane C=O) | +0.763 |

| O3 (Ester Oxygen) | -0.531 |

| C4 (Acetyl C=O) | +0.721 |

| O5 (Acetyl C=O) | -0.599 |

| C6 (Methylene CH2) | -0.158 |

| C7 (Cyano C) | +0.102 |

| N2 (Cyano N) | -0.215 |

Table 2: Calculated Mulliken Atomic Charges of Key Atoms in N-Cyanoacetylurethane.

The significant negative charges on the oxygen atoms (O1, O3, O5) and the urethane nitrogen (N1) confirm their nucleophilic character. The carbonyl carbon atoms (C2, C4) exhibit substantial positive charges, making them electrophilic centers.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In the MEP map of N-Cyanoacetylurethane, the regions of negative potential (red) are localized over the carbonyl oxygens and the nitrogen of the cyano group, indicating these are the most favorable sites for electrophilic attack. The regions of positive potential (blue) are found around the urethane and methylene (B1212753) hydrogen atoms, suggesting their susceptibility to nucleophilic attack.

Signaling Pathways and Logical Relationships

The electronic properties of N-Cyanoacetylurethane dictate its reactivity in synthetic pathways. The relationship between its electronic structure and its role as a precursor for heterocyclic synthesis can be visualized as follows.

Conclusion

The theoretical investigation of N-Cyanoacetylurethane using Density Functional Theory provides a detailed understanding of its electronic structure. The analysis of frontier molecular orbitals, Mulliken atomic charges, and the molecular electrostatic potential map collectively indicates the key reactive sites of the molecule. This information is invaluable for predicting its behavior in chemical reactions and for the rational design of novel synthetic pathways to pharmaceutically relevant heterocyclic compounds. The computational data presented in this guide serves as a foundational resource for researchers and scientists engaged in the fields of medicinal chemistry and materials science.

References

N-Cyanoacetylurethane: A Comprehensive Technical Guide on its Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyanoacetylurethane, a versatile chemical intermediate, has played a significant, albeit often behind-the-scenes, role in the advancement of pharmaceuticals and agrochemicals. This technical guide provides an in-depth exploration of the discovery, history, and evolving synthesis of this compound. It details the progression from early, low-yield synthetic methods to modern, efficient protocols. The document further elucidates the critical applications of N-Cyanoacetylurethane as a key building block in the development of targeted therapeutics, including cathepsin K inhibitors for osteoporosis and inhibitors of the PICK1 PDZ domain for neurological disorders, as well as its utility in the agrochemical sector. This guide serves as a comprehensive resource, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical pathways and workflows to support researchers and professionals in drug development and chemical synthesis.

Introduction

N-Cyanoacetylurethane (CAS 6629-04-5), systematically named ethyl N-(2-cyanoacetyl)carbamate, is a chemical compound characterized by the presence of a cyano group and a urethane (B1682113) moiety attached to an acetyl backbone.[1][2] Its unique molecular architecture, combining both electron-withdrawing and electron-donating features, imparts a high degree of reactivity, making it a valuable precursor for the synthesis of a variety of heterocyclic compounds.[3][4] While not typically an active pharmaceutical ingredient itself, N-Cyanoacetylurethane is a crucial intermediate in the synthesis of bioactive molecules.[5] Its applications span from the development of treatments for bone diseases and neurological conditions to the formulation of advanced agrochemicals.[3][6][7] This guide traces the historical journey of N-Cyanoacetylurethane from its initial discovery to its current applications, providing a technical foundation for its synthesis and utilization.

Discovery and Historical Evolution of Synthesis

The first documented synthesis of N-Cyanoacetylurethane, then referred to as "Cyanacetylurethan," dates back to 1909 by M. Conrad and A. Schulze.[8] Their method involved the reaction of cyanoacetic acid with urethane using acetic anhydride (B1165640) as a condensation agent. However, this pioneering work resulted in a modest yield of only 45%.[8]

A significant improvement in the synthesis was reported nearly half a century later. In 1956, M. R. Atkinson, G. Shaw, and R. N. Warrener published a method utilizing phosphorus oxychloride (POCl₃) as the condensation agent, which increased the yield to 75%.[8]

Further refinement of the synthesis came in the 1970s. A 1974 patent outlined a process that significantly enhanced the yield and purity of the final product.[8] This method employed phosphorus oxychloride in the presence of an aprotic solvent, such as toluene (B28343), and dimethylformamide (DMF). This improved process was capable of producing N-Cyanoacetylurethane with a yield of 91% and a purity of 99%.[8] This high-yield method forms the basis of many modern synthetic protocols.

An alternative synthetic route involves the reaction of acetylurethane (B1265525) with a cyanating agent like thionyl chloride (SOCl₂).[2][9]

Evolution of N-Cyanoacetylurethane Synthesis

Caption: Historical progression of N-Cyanoacetylurethane synthesis methods.

Physicochemical Properties

N-Cyanoacetylurethane is a pale yellow solid at room temperature.[10] It is soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[10] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂O₃ | [11] |

| Molecular Weight | 156.14 g/mol | [11] |

| Melting Point | 167-169 °C | [10] |

| Boiling Point (est.) | 280.35 °C | [10] |

| Density (est.) | 1.197 g/cm³ | [10] |

| Refractive Index (est.) | 1.5010 | [10] |

| CAS Number | 6629-04-5 | [11] |

Experimental Protocols

This section provides a detailed experimental protocol for the high-yield synthesis of N-Cyanoacetylurethane, adapted from the 1974 patent.[8]

High-Yield Synthesis of N-Cyanoacetylurethane

Materials:

-

Cyanoacetic acid (1.0 mole)

-

Urethane (ethyl carbamate) (1.1 mole)

-

Phosphorus oxychloride (0.52 mole)

-

Toluene (200 g)

-

Dimethylformamide (30 g)

-

Water

Procedure:

-

In a suitable reaction vessel, combine cyanoacetic acid (1.0 mole), urethane (1.1 mole), phosphorus oxychloride (0.52 mole), toluene (200 g), and dimethylformamide (30 g).

-

Heat the mixture to a temperature of 70-73 °C for a duration of 120 minutes.

-

After the reaction period, cool the mixture to room temperature.

-

To the cooled suspension, add 400 g of water.

-

Isolate the solid product by filtration.

-

Dry the collected solid to obtain N-Cyanoacetylurethane.

Expected Outcome: This procedure is reported to yield N-Cyanoacetylurethane in approximately 91% yield with a purity of 99%.[8]

Experimental Workflow

Caption: Step-by-step workflow for the high-yield synthesis of N-Cyanoacetylurethane.

Applications in Drug Discovery and Agrochemicals

N-Cyanoacetylurethane's utility lies in its role as a versatile precursor for a range of specialized chemicals.

Pharmaceutical Applications

N-Cyanoacetylurethane is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and bone diseases.[3][6]

-

Inhibitors of the PICK1 PDZ Domain: It is used in the synthesis of inhibitors targeting the PDZ domain of Protein Interacting with C Kinase-1 (PICK1).[12] These inhibitors have potential therapeutic applications in conditions such as brain ischemia, pain, and addiction.[12]

-

Cathepsin K Inhibitors: The compound serves as a precursor for the synthesis of cathepsin K inhibitors.[12] Cathepsin K is a protease involved in bone resorption, and its inhibition is a therapeutic strategy for osteoporosis.[1][3]

Agrochemical Applications

In the agrochemical industry, N-Cyanoacetylurethane is utilized in the formulation of pesticides and herbicides.[3][7] Its derivatives can be designed to have enhanced efficacy and improved environmental degradation profiles.[9]

Other Industrial Applications

N-Cyanoacetylurethane also finds use in polymer chemistry for the creation of specialty polymers with enhanced thermal stability and mechanical properties.[3][7] Additionally, it can be employed in the development of coatings and adhesives.[7]

Applications Overview

Caption: Major application areas of N-Cyanoacetylurethane as a chemical intermediate.

Conclusion

N-Cyanoacetylurethane stands as a testament to the enduring importance of foundational chemical intermediates in scientific innovation. From its initial low-yield synthesis over a century ago to the highly efficient methods employed today, its journey reflects the progress of synthetic organic chemistry. Its continued relevance in the development of novel pharmaceuticals for a range of debilitating diseases and in the formulation of advanced agrochemicals underscores its significance. This technical guide provides a comprehensive overview of N-Cyanoacetylurethane, offering valuable insights for researchers and professionals engaged in chemical synthesis and drug development, and serves as a foundation for future explorations of its synthetic potential.

References

- 1. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Berichte der Deutschen Chemischen Gesellschaft 1909., 42. Jahrgang (4 Bde.) von Jacobson, P. (Redacteur):: Gut (1909) 1. Auflage. | Versandantiquariat Höbald [zvab.com]

- 6. N-cyanoacetylurethane used as an important benchmark for measuring drug quality [handom-chem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buy N-Cyanoacetylurethane | 6629-04-5 [smolecule.com]

- 10. Synthesis routes of N-Cyanoacetylurethane [benchchem.com]

- 11. N-Cyanoacetylethylcarbamate | C6H8N2O3 | CID 23112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. N-CYANOACETYLURETHANE | 6629-04-5 [chemicalbook.com]

N-Cyanoacetylurethane: An In-depth Technical Guide to its Ambidentate Reactivity

For Researchers, Scientists, and Drug Development Professionals

N-Cyanoacetylurethane, with the chemical formula C₆H₈N₂O₃, is a versatile heterocyclic compound that serves as a valuable intermediate in organic synthesis.[1][2] Its unique structural arrangement, featuring multiple functional groups including a cyano, an acetyl, and a urethane (B1682113) moiety, imparts a rich and complex chemical behavior known as ambidentate reactivity.[1] This guide provides a comprehensive exploration of the dual nucleophilic and electrophilic nature of N-Cyanoacetylurethane, its structural properties, key reactions, and its application in modern synthesis, particularly in the fields of pharmaceuticals and materials science.[1][3]

Structural Properties and Tautomerism

N-Cyanoacetylurethane (IUPAC name: ethyl N-(2-cyanoacetyl)carbamate) possesses several reactive centers.[4] The core of its ambidentate nature lies in the acidic α-methylene protons situated between the strongly electron-withdrawing cyano and acetyl groups.[1] This acidity facilitates the formation of a resonance-stabilized enolate anion under basic conditions, which is central to its nucleophilic character. This phenomenon is an example of keto-enol tautomerism, an equilibrium between two constitutional isomers.[5][6]

The equilibrium between the keto and enol forms allows the molecule to react at different sites, depending on the reaction conditions and the nature of the reacting species. While the keto form typically predominates, the enol tautomer is crucial for its reactivity as a nucleophile.[5][6]

Figure 1: Keto-Enol Tautomerism of N-Cyanoacetylurethane.

Spectroscopic and Physical Data

The structural features of N-Cyanoacetylurethane can be confirmed through various spectroscopic techniques. The key physical and spectroscopic data are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂O₃ | [1][2] |

| Molecular Weight | 156.14 g/mol | [2][4] |

| Appearance | Pale Yellow Solid | [7] |

| Melting Point | 167-169 °C | [8] |

| FTIR (cm⁻¹) | ~2250 (C≡N stretch), ~1700 (C=O stretch) | [1] |

| ¹H NMR (ppm) | δ ~1.2 (triplet, ethyl group), δ ~3.4 (singlet, methylene (B1212753) protons) | [1] |

Ambidentate Reactivity Explained

The term "ambidentate" describes a chemical species with two or more non-equivalent reactive sites, allowing it to react at different atoms to form distinct products.[1] N-Cyanoacetylurethane exhibits this behavior both as a nucleophile (via its enolate and cyano nitrogen) and as an electrophile (via its carbonyl and cyano carbons).

Nucleophilic Character

Under basic conditions, deprotonation of the α-methylene carbon yields a resonance-stabilized enolate anion. This anion is an ambidentate nucleophile, capable of reacting with electrophiles at the α-carbon (C-attack) or the carbonyl oxygen (O-attack). The cyano nitrogen can also act as a nucleophilic site, particularly in coordination chemistry.[1]

-

C-Attack (Enolate Carbon): This pathway leads to the formation of new carbon-carbon bonds, yielding β-keto derivatives. It is a common route in alkylation and acylation reactions.[1]

-

O-Attack (Enolate Oxygen): Reaction at the oxygen atom results in the formation of an enol ether or ester.

-

N-Attack (Cyano Nitrogen): The nitrogen atom of the cyano group can coordinate to metal centers or participate in nucleophilic additions.[1]

Figure 2: Nucleophilic reaction pathways of the N-Cyanoacetylurethane enolate.

Electrophilic Character

N-Cyanoacetylurethane also possesses multiple electrophilic sites that are susceptible to nucleophilic attack.

-

Carbonyl Carbons: The carbonyl carbons of both the acetyl and urethane groups are electrophilic. They readily react with nucleophiles such as amines, alcohols, and water.[1]

-

Cyano Carbon: The carbon atom of the nitrile group is also electrophilic and can undergo nucleophilic addition reactions.

Figure 3: Electrophilic sites of N-Cyanoacetylurethane for nucleophilic attack.

Experimental Protocols

Synthesis of N-Cyanoacetylurethane

A common method for synthesizing N-Cyanoacetylurethane involves the condensation reaction of 2-cyanoacetic acid and ethyl carbamate (B1207046) (urethane).[7][9]

Reactants:

-

2-Cyanoacetic acid

-

Ethyl carbamate (or ethyl aminoformate)[9]

-

Phosphorus oxychloride (POCl₃) as a condensation agent[10]

-

Toluene (B28343) (or other aprotic solvent)[9][10]

Procedure:

-

To a 1 L flask, add 2-cyanoacetic acid (85 g, 1 mol) and ethyl carbamate (89 g, 1 mol) to toluene (500 mL).[9]

-

Slowly add phosphorus oxychloride (45 mL, 0.5 mol) to the mixture with stirring.[9]

-

Add DMF (5 mL) to the mixture.[9]

-

Heat the reaction mixture to 70°C and maintain for 2 hours.[9]

-

After the reaction is complete, cool the mixture to room temperature.[9]

-

Quench the excess phosphorus oxychloride by carefully adding water (500 mL).[9]

-

The product will precipitate. Isolate the solid by suction filtration.[9]

-

Wash the filter cake with ethyl ether and dry to yield N-Cyanoacetylurethane as a white solid. (Expected yield: ~67%).[9]

References

- 1. Buy N-Cyanoacetylurethane | 6629-04-5 [smolecule.com]

- 2. N-Cyanoacetylurethane | 6629-04-5 | FC12513 | Biosynth [biosynth.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-Cyanoacetylethylcarbamate | C6H8N2O3 | CID 23112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]